molecular formula C14H19NO B5124234 4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine

Cat. No.: B5124234
M. Wt: 217.31 g/mol
InChI Key: ZWROGOIYEQJXCD-ACCUITESSA-N
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Description

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with an appropriate aldehyde or ketone in the presence of a base to form the corresponding imine, followed by reduction to yield the desired product. For example, the reaction of morpholine with cinnamaldehyde in the presence of a reducing agent such as sodium borohydride can produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple morpholine derivative with a wide range of applications in chemistry and industry.

    4-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

    4-[(E)-2-methyl-3-phenylprop-2-enyl]pyrrolidine: Another similar compound with a pyrrolidine ring.

Uniqueness

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine is unique due to its specific substitution pattern and the presence of both morpholine and phenylprop-2-enyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-methyl-3-phenylprop-2-enyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-13(11-14-5-3-2-4-6-14)12-15-7-9-16-10-8-15/h2-6,11H,7-10,12H2,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWROGOIYEQJXCD-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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